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molecular formula C10H10O B1595089 2-Allylbenzaldehyde CAS No. 62708-42-3

2-Allylbenzaldehyde

Cat. No. B1595089
M. Wt: 146.19 g/mol
InChI Key: FZTDYEUXQXNEER-UHFFFAOYSA-N
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Patent
US05747503

Procedure details

To a stirred solution of 20.2 g (198.0 mmol) of lithium trimethylethylenediamine in 500 ml of dry tetrahydrofuran (THF) under nitrogen at -30° C. was added 79 ml (198.0 mmol) of 2.5M butyllithium (nBuLi) in hexanes dropwise over 15 minutes. The solution became pale yellow and was stirred at -30° C. for 30 minutes. To this solution was added 20.0 g (188.5 mmol) of benzaldehyde dropwise over 30 minutes. The solution became cloudy as the complex was formed and was stirred 1 hour. To this slurry was added 113 ml (283 mmol) of 2.5M nBuLi hexanes dropwise over 1 hour. This slurry was stirred for 24 hours and gradually cleared. The solution was then transferred via cannula into a slurry of 50.6 g (565 mmol) of copper cyanide in 500 ml of dry tetrahydrofuran under nitrogen at -78° C. The mixture was allowed to warm to -30° C. and stirred for 30 minutes. To this slurry was added 49 ml (565 mmol) of allyl bromide. The mixture instantly darkened upon addition. The reaction was quenched after 30 minutes with 3% aqueous ammonium hydroxide and saturated ammonium chloride. This biphasic solution was stirred overnight to ensure complete copper removal. The aqueous layer was extracted repetitively with ether to remove all product. The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure. The yellow oil was purified by distillation at 62° C. at 0.03 torr affording 15.32 g (56%) of o-allylbenzaldehyde. 1H NMR: δ3.82 (d; 2H, J=6.17 Hz, CH2CH=CH2), 4.99 (d; 1H, J=17.1 Hz, one of CH=CH2), 5.09 (d; 1H, J=10.2 Hz, one of CH=CH2), 6.04 (m, 1H CH=CH2), 7.3 (d; 1H, J=7.8 Hz, aryl H), 7.40 (dd; 1H, J=7.6 Hz, aryl H), 7.54 (dd; 1H, J=7.4 Hz, 7.8 Hz, aryl H), 7.86 (d; 1H, J=7.6 Hz, aryl H), 10.26 (s; 1H aldehyde H).
Name
lithium trimethylethylenediamine
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
79 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
nBuLi hexanes
Quantity
113 mL
Type
reactant
Reaction Step Three
Quantity
50.6 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
49 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CNCCN(C)C.[Li].[CH2:9]([Li])[CH2:10][CH2:11]C.[CH:14](=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[Cu](C#N)C#N.C(Br)C=C>O1CCCC1>[CH2:11]([C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[CH:14]=[O:21])[CH:10]=[CH2:9] |f:0.1,^1:7|

Inputs

Step One
Name
lithium trimethylethylenediamine
Quantity
20.2 g
Type
reactant
Smiles
CNCCN(C)C.[Li]
Name
Quantity
79 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Three
Name
nBuLi hexanes
Quantity
113 mL
Type
reactant
Smiles
Step Four
Name
Quantity
50.6 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
49 mL
Type
reactant
Smiles
C(C=C)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
was stirred at -30° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed
STIRRING
Type
STIRRING
Details
was stirred 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
This slurry was stirred for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to -30° C.
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The mixture instantly darkened upon addition
CUSTOM
Type
CUSTOM
Details
The reaction was quenched after 30 minutes with 3% aqueous ammonium hydroxide and saturated ammonium chloride
Duration
30 min
STIRRING
Type
STIRRING
Details
This biphasic solution was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
copper removal
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted repetitively with ether
CUSTOM
Type
CUSTOM
Details
to remove all product
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The yellow oil was purified by distillation at 62° C. at 0.03 torr

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)C1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.32 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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